molecular formula C17H14ClNOS2 B2764377 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2379978-06-8

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide

Cat. No. B2764377
CAS RN: 2379978-06-8
M. Wt: 347.88
InChI Key: XAYADEMYWQDKSW-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCPA is a synthetic compound that belongs to the family of bithiophene derivatives, which have been extensively studied for their electronic and optical properties.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been used as a building block for the synthesis of semiconducting polymers and small molecules. These materials have been found to have high charge carrier mobility and good stability, making them suitable for use in electronic devices such as solar cells and transistors.
In optoelectronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its fluorescence properties. It has been found to exhibit strong fluorescence in the blue region of the spectrum, making it useful for applications such as fluorescence microscopy and bioimaging.
In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, as well as antibacterial and antifungal activity. It has also been studied for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment.

Mechanism of Action

The exact mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is not fully understood. However, it has been proposed that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its antibacterial and antifungal activity may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been found to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, further studies are needed to determine its toxicity profile and potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low solubility in common solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a photosensitizer for photodynamic therapy. Studies are needed to optimize its properties for this application. Finally, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide could be further studied for its electronic and optical properties, with the aim of developing new materials for use in electronic devices and optoelectronics.

Synthesis Methods

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,3'-bithiophene and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The purity of the final product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS2/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYADEMYWQDKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide

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